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Introduction to ROBIN AI
ROBIN AI is a multi-agent artificial intelligence system designed to automate and accelerate the

scientific discovery process.[1][2][3] It integrates literature research, hypothesis generation,

experimental design, and data analysis into a seamless workflow.[1][2][3] For researchers

working with complex biological datasets like RNA-sequencing (RNA-seq), ROBIN AI offers a

powerful solution to extract meaningful insights and drive forward therapeutic development.

The system is comprised of specialized agents that work in concert:[1][2][3]

Crow and Falcon: These agents are responsible for conducting rapid and in-depth literature

searches, respectively. They can summarize key findings, delve into scientific papers and

clinical trial data, and identify potential experimental strategies.[1][2][3]

Finch: This is the data analysis agent. Finch is equipped to autonomously analyze complex

experimental data from various assays, including RNA-seq and flow cytometry.[1][2][3] It

performs tasks such as differential gene expression analysis and pathway analysis to

interpret experimental results.[1][3]

A key feature of Finch is its ability to explore multiple valid analytical trajectories in parallel to

ensure the robustness of the findings.[3] It then synthesizes the results from these different

analyses into a consensus conclusion, increasing confidence in the outcomes.[3]
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This document provides detailed application notes and protocols for leveraging ROBIN AI, with

a focus on the Finch agent, for the analysis of RNA-seq data in the context of drug discovery

and development.

Application Note 1: Identification of Novel
Therapeutic Targets using ROBIN AI
Objective: To identify and validate a novel therapeutic target for a specific disease by analyzing

gene expression changes in response to a candidate drug.

Workflow Overview: This application note describes a hypothetical use case inspired by the

successful application of ROBIN AI in identifying a treatment for dry age-related macular

degeneration (dAMD).[1][2][3] The workflow integrates the capabilities of all ROBIN AI agents.

Experimental and Analytical Workflow:
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Phase 1: Research & Hypothesis

Phase 2: Experimentation

Phase 3: AI-Powered Data Analysis

Phase 4: Synthesis & Iteration
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Caption: ROBIN AI-driven workflow for therapeutic discovery using RNA-seq.
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Protocol: RNA-Seq Data Analysis with the Finch Agent

This protocol outlines the steps for analyzing RNA-seq data using the Finch agent of ROBIN AI.

1. Data Preprocessing:

Input: Raw sequencing data in FASTQ format.

Process: Finch initiates a standardized preprocessing pipeline.[4]

Quality Control (QC): Assesses the quality of the raw reads.

Trimming: Removes adapter sequences and low-quality bases.[4]

Output: Cleaned, high-quality reads ready for alignment.

2. Gene Expression Quantification:

Process:

Alignment: Aligns the processed reads to a reference genome.

Counting: Counts the number of reads mapped to each gene.[4]

Normalization: Normalizes the raw counts to account for differences in sequencing depth

and gene length.[4]

Output: A gene expression matrix with normalized counts for each gene across all samples.

3. Differential Gene Expression Analysis:

Process: Finch utilizes established statistical methods to identify genes that are significantly

upregulated or downregulated between experimental conditions (e.g., treated vs. untreated

cells).[5][6]

Output: A list of differentially expressed genes (DEGs) with associated statistics.

Quantitative Data Summary
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Table 1: Top 10 Differentially Expressed Genes

Gene ID Gene Symbol
log2(Fold
Change)

p-value
Adjusted p-
value (FDR)

ENSG00000169

083
ABCG1 2.58 1.2e-8 3.5e-7

ENSG00000115

415
TGFB1 2.15 3.4e-8 8.9e-7

ENSG00000105

372
VEGFA -1.89 5.6e-7 1.2e-5

ENSG00000141

510
TNF 1.75 8.9e-7 1.8e-5

ENSG00000136

244
IL6 1.68 1.5e-6 2.5e-5

ENSG00000169

429
MMP9 -1.55 2.3e-6 3.1e-5

ENSG00000125

538
STAT3 1.42 4.1e-6 4.9e-5

ENSG00000171

862
NFKB1 1.38 5.8e-6 6.2e-5

ENSG00000100

030
EGFR -1.21 8.2e-6 7.9e-5

ENSG00000148

773
MYC 1.15 9.9e-6 9.1e-5

4. Pathway and Gene Set Enrichment Analysis:

Process: Finch takes the list of DEGs and performs enrichment analysis to identify biological

pathways, gene ontologies (GO), and other functional gene sets that are overrepresented.

Output: A list of enriched pathways with associated statistics.
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Table 2: Top 5 Enriched Signaling Pathways

Pathway Name Database p-value
Adjusted p-
value (FDR)

Genes in
Pathway

TGF-beta

Signaling

Pathway

KEGG 1.5e-5 4.2e-4
TGFB1, SMAD2,

SMAD3, SKI

NF-kappa B

Signaling

Pathway

KEGG 3.8e-5 8.1e-4
NFKB1, RELA,

IKBKG, TNF

PI3K-Akt

Signaling

Pathway

KEGG 7.2e-5 1.2e-3
PIK3R1, AKT1,

MTOR, GSK3B

MAPK Signaling

Pathway
KEGG 9.1e-5 1.5e-3

MAP2K1,

MAPK3, FOS,

JUN

VEGF Signaling

Pathway
KEGG 1.2e-4 1.8e-3

VEGFA, KDR,

FLT1, PLCG1

Application Note 2: Elucidating Drug Mechanism of
Action
Objective: To understand the molecular mechanisms by which a drug exerts its therapeutic

effect by analyzing the downstream signaling pathways affected by the drug.

Signaling Pathway Visualization

Based on the enrichment analysis from the previous step, a key pathway of interest can be

visualized. For example, if the TGF-beta signaling pathway is significantly enriched, ROBIN AI

can generate the following diagram:
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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